Pyrithiobac-sodium
Overview
Description
Sodium salts, including Pyrithiobac-sodium, play significant roles in various fields due to their diverse chemical and physical properties. These compounds are integral to many industrial, medical, and environmental processes.
Synthesis Analysis
While specific details on the synthesis of this compound were not directly found, sodium salts are typically synthesized through reactions involving sodium or sodium compounds with other chemicals. For example, sodium alginate is derived from alginic acid and showcases the versatility of sodium in polymer synthesis, indicating the diverse methods that could be involved in synthesizing sodium salts like this compound (Ahmad et al., 2021).
Molecular Structure Analysis
The molecular structure of sodium-based compounds is critical for their functionality. For instance, the structure of pyrimidines, a class of compounds that can be relevant to understanding the structural considerations in synthesizing this compound, demonstrates the importance of nitrogen atoms in their aromatic heterocyclic ring (Rashid et al., 2021).
Chemical Reactions and Properties
Sodium salts undergo various chemical reactions, highlighting their reactivity and application potential. The review on percarbonate-based oxidation processes showcases the reactivity of sodium compounds in environmental remediation, suggesting similar potential for varied reactions and applications of this compound (Liu et al., 2021).
Physical Properties Analysis
The physical properties of sodium salts, such as solubility, density, and melting point, are essential for their application. The comprehensive review on the synthesis of natural sodium alginate-based composite materials highlights how these properties can be tailored for specific uses, which may parallel the considerations for this compound (Ahmad et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability, determine the applications of sodium salts. The antimicrobial properties of sodium chloride in food preservation illustrate the role of chemical properties in practical applications, suggesting a framework for understanding the chemical properties of this compound (Taormina, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrithiobac-sodium acts on the Acetolactate Synthase (ALS) enzyme of the plant leaf and controls the growth of weeds . It is also known to interact with Quizalofop ethyl, which acts on acetyl-CoA carboxylase (ACCase) enzyme, stopping the growth of only grassy weeds .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to control nightshade without long-term effect on cotton . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its action on the ALS enzyme of the plant leaf, which inhibits the synthesis of certain amino acids, leading to cessation of plant growth . This inhibition can lead to changes in gene expression within the plant cells.
Temporal Effects in Laboratory Settings
This compound has been found to be stable in laboratory settings . Over time, it degrades primarily via microbial degradation which leads to the separation of the two rings of the molecule . This degradation process helps to understand the formation of nonextractable residues (NER) and CO2 .
Metabolic Pathways
This compound is metabolized in soil and sediment systems . It degrades primarily via microbial degradation, leading to the separation of the two rings of the molecule . Several metabolites have been identified, helping to understand the formation of nonextractable residues (NER) and CO2 .
Transport and Distribution
Due to its high aqueous solubility and semi-volatile nature, this compound is very mobile and has a high potential to leach to groundwater . This suggests that it can be easily transported and distributed within cells and tissues.
properties
IUPAC Name |
sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNILNQMBAHKMFS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032673 | |
Record name | Pyrithiobac sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123343-16-8 | |
Record name | Pyrithiobac-sodium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123343168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrithiobac sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8032673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRITHIOBAC-SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M13LUJ9WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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